Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate

Description

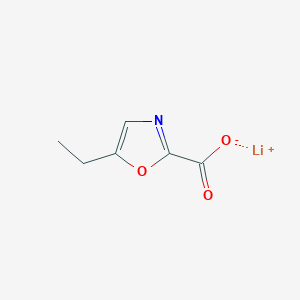

Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate is a lithium salt of a substituted oxazole carboxylic acid. The compound features a five-membered oxazole ring with an ethyl substituent at the 5-position and a carboxylate group at the 2-position, coordinated to a lithium cation. Its molecular formula is C₆H₇LiNO₃, with a molecular weight of 163.06 g/mol (calculated from ).

Properties

Molecular Formula |

C6H6LiNO3 |

|---|---|

Molecular Weight |

147.1 g/mol |

IUPAC Name |

lithium;5-ethyl-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C6H7NO3.Li/c1-2-4-3-7-5(10-4)6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

QLHHETLFDQVRSV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCC1=CN=C(O1)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves the reaction of ethyl oxazole-4-carboxylate with lithium salts under controlled conditions. One common method includes the use of palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics . This method is preferred in polar solvents for C-5 arylation and in nonpolar solvents for C-2 arylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar palladium-catalyzed reactions. The use of task-specific phosphine ligands and quaternary ammonium hydroxide ion exchange resins can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as iodine and copper nitrate.

Reduction: Reduction reactions can be carried out using hydrogenation techniques.

Substitution: Substitution reactions often involve the use of halides and other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, copper nitrate, palladium catalysts, and various halides . Reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions include various substituted oxazoles and other heterocyclic compounds .

Scientific Research Applications

Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and coordination chemistry studies.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in pharmaceutical formulations and drug development.

Industry: Utilized in the production of organic light-emitting diodes and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) 5-ethyl-1,3-oxazole-2-carboxylate involves its interaction with molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit unique properties and activities, depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared with three key analogs (Table 1):

Lithium(1+) 5-benzyl-1,3-oxazole-2-carboxylate ()

Table 1: Structural and Molecular Comparison

* CCS values extrapolated from thiazole analog () due to lack of direct data.

Key Observations:

- Substituent Effects :

- The benzyl-substituted oxazole () exhibits a larger collision cross-section (CCS = 142.2 Ų) due to its bulky aromatic group, which increases steric hindrance and molecular volume .

- Ethyl and isopropyl substituents () show minimal CCS differences, suggesting similar conformational flexibility in solution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.